molecular formula C14H21NO4 B1182599 N-(4-isopropoxy-3-methoxybenzyl)alanine

N-(4-isopropoxy-3-methoxybenzyl)alanine

Cat. No.: B1182599
M. Wt: 267.325
InChI Key: GTSUYLSGPCPVBI-UHFFFAOYSA-N
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Description

N-(4-isopropoxy-3-methoxybenzyl)alanine is a synthetic alanine derivative featuring a substituted benzyl group at the amino terminus.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.325

IUPAC Name

2-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C14H21NO4/c1-9(2)19-12-6-5-11(7-13(12)18-4)8-15-10(3)14(16)17/h5-7,9-10,15H,8H2,1-4H3,(H,16,17)

InChI Key

GTSUYLSGPCPVBI-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)CNC(C)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares N-(4-isopropoxy-3-methoxybenzyl)alanine with compounds from the provided evidence, focusing on amino acid derivatives and sulfonamide-based therapeutics.

Alanine-Based Sulfonamides (ASS)

The compound N-(alanine)-sulfonamide (ASS) () shares the alanine backbone but incorporates a sulfonamide group instead of a substituted benzyl moiety. Key differences include:

  • Binding Interactions : ASS forms hydrogen bonds with SARS-CoV-2 spike glycoprotein (7ACD), achieving a binding affinity of -7.2 kcal/mol in molecular docking studies. Its sulfonamide group likely participates in polar interactions .
  • Structural Flexibility : The alanine residue in ASS provides moderate hydrophobicity and conformational flexibility, whereas the benzyl group in this compound introduces rigidity and enhanced hydrophobic surface area.

Glycine-Based Sulfonamides (GSS)

N-(glycine)-sulfonamide (GSS) () replaces alanine with glycine, reducing steric hindrance. Differences include:

  • Amino Acid Backbone: Glycine’s smaller size and higher flexibility () may allow GSS to access tighter binding pockets but reduce stability in hydrophobic environments compared to alanine derivatives.
  • Binding Affinity : GSS shows slightly lower binding energy (-6.8 kcal/mol) than ASS, suggesting alanine’s methyl group contributes marginally to stabilizing interactions .

Classical Sulfonamides (SDA, SAC, STZ)

Sulfadiazine (SDA), sulfanilamide (SAC), and sulfathiazole (STZ) () lack amino acid backbones but share sulfonamide functional groups. Key contrasts:

  • Mechanism : Classical sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis, while ASS and GSS target viral proteins.
  • Structural Complexity : this compound’s benzyl group offers multi-site interactions (e.g., hydrogen bonding via methoxy/isopropoxy groups) absent in simpler sulfonamides.

Alanine vs. Other Amino Acids

highlights alanine’s role as a "default" residue due to its small size and hydrophobicity. Compared to:

  • Glycine : Smaller and more flexible but less effective in stabilizing hydrophobic cores.
  • Phenylalanine : Bulkier aromatic side chain enhances hydrophobic interactions but may hinder solubility.
  • Lysine: Charged side chain improves solubility but introduces electrostatic repulsion in non-polar binding sites.

Hypothetical Activity of this compound

  • Enhanced Binding Affinity : The methoxy and isopropoxy groups could form hydrogen bonds with viral or bacterial targets, similar to ASS but with additional interaction sites.
  • Improved Pharmacokinetics : The benzyl group’s hydrophobicity may enhance membrane permeability compared to ASS or GSS.

Tabulated Comparison of Key Compounds

Compound Backbone Key Functional Groups Binding Affinity (kcal/mol) Notable Interactions
ASS () Alanine Sulfonamide -7.2 Hydrogen bonds with 7ACD
GSS () Glycine Sulfonamide -6.8 Reduced steric hindrance
SDA () None Sulfonamide, pyrimidine -7.0 Folate synthesis inhibition
This compound Alanine Benzyl (isopropoxy/methoxy) Not reported Hypothetical H-bond/π-π

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